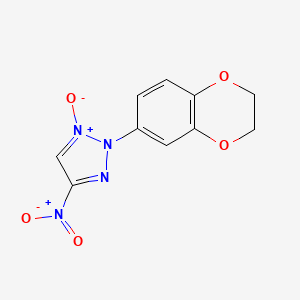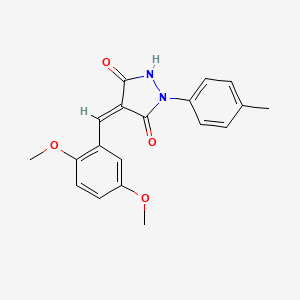![molecular formula C19H22N2O2S B5214078 N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5214078.png)
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating programmed cell death (apoptosis).
Mécanisme D'action
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide is a selective inhibitor of Bcl-2, which is a protein that plays a critical role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer, and its overexpression can prevent cancer cells from undergoing apoptosis, allowing them to survive and proliferate. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide binds to the hydrophobic groove of Bcl-2, preventing it from interacting with pro-apoptotic proteins, such as Bax and Bak, which are required for the initiation of apoptosis. By inhibiting Bcl-2, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide can induce apoptosis in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Bcl-2, making it an ideal tool for studying the role of Bcl-2 in cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy, making it a valuable tool for studying drug resistance in cancer. However, N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide also has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors that can overcome the limitations of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Bcl-2 inhibitors, which can help to identify the patients who are most likely to benefit from these treatments. Additionally, there is a need for more preclinical and clinical studies to evaluate the efficacy of Bcl-2 inhibitors in combination with other treatments, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final deprotection step. The key intermediate is prepared by reacting 4-methylbenzoyl chloride with 2-thiophenecarboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The coupling reaction involves the reaction of the key intermediate with N-(tert-butoxycarbonyl)-isobutylamine and 2-bromoacetyl bromide. The final deprotection step involves the removal of the tert-butoxycarbonyl group using trifluoroacetic acid.
Applications De Recherche Scientifique
N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in treating various types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, which is a common feature of many types of cancer. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has been shown to be effective in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. N-[1-[(isobutylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide has also shown promise in treating solid tumors, such as non-small cell lung cancer (NSCLC), breast cancer, and melanoma.
Propriétés
IUPAC Name |
4-methyl-N-[(Z)-3-(2-methylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-20-19(23)17(11-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHNHLXUIEMKN-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((Isobutylamino)carbonyl)-2-(2-thienyl)vinyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)

![2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5214009.png)
![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5214024.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5214035.png)
![N-[5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5214036.png)

![(2-aminoethyl)[4-(5-isopropyl-2-methylphenoxy)butyl]amine](/img/structure/B5214059.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline](/img/structure/B5214099.png)